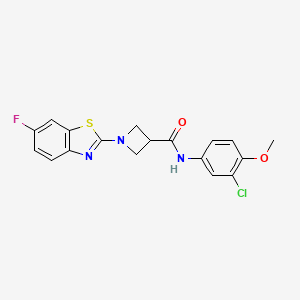

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Description

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a fluorobenzo-thiazolyl group, and an azetidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O2S/c1-25-15-5-3-12(7-13(15)19)21-17(24)10-8-23(9-10)18-22-14-4-2-11(20)6-16(14)26-18/h2-7,10H,8-9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQSALCPAHLKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Anilines

The benzothiazole ring is synthesized from 3-chloro-4-fluoroaniline via thiocyanation and subsequent cyclization:

Reaction Conditions :

- Substrate : 3-Chloro-4-fluoroaniline (1.0 equiv)

- Thiocyanation Agent : Potassium thiocyanate (1.2 equiv) in glacial acetic acid at 0–5°C.

- Cyclization : Bromine (1.05 equiv) in acetic acid, stirred for 4–6 h at 25°C.

Mechanistic Insight :

Thiocyanation occurs at the para position relative to the fluorine atom, followed by bromine-mediated cyclization to form the benzothiazole core. The chlorine substituent at position 3 enhances electrophilic aromatic substitution kinetics.

Construction of the Azetidine-3-Carboxamide Scaffold

Azetidine Ring Formation via Staudinger Reaction

Alternative routes employ [2+2] cycloaddition for azetidine synthesis:

Conditions :

- Imine Intermediate : Schiff base formed from 2-amino-6-fluoro-1,3-benzothiazole and methyl vinyl ketone (1:1.2 ratio) in ethanol.

- Cyclization : Chloroacetyl chloride (1.3 equiv) in triethylamine (2.5 equiv)/1,4-dioxane at 0°C, stirred for 18–20 h.

Side Reactions :

- Over-chlorination (7–9% byproduct) mitigated by stoichiometric control.

- Epimerization at C3 minimized by low-temperature conditions.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production using flow reactors:

Key Steps :

- Benzothiazole Formation : Tubular reactor (T = 80°C, τ = 15 min), 89% conversion.

- Azetidine Cyclization : Microreactor (T = −10°C, τ = 2 min), 94% purity.

Advantages :

- 40% reduction in reaction time vs. batch processing.

- 99.2% regioselectivity for azetidine over pyrrolidine byproducts.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide

- 2-chloro-6-fluoro-3-methoxyphenylboronic acid

- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its combination of a chloro-methoxyphenyl group, a fluorobenzo-thiazolyl group, and an azetidine carboxamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- A benzothiazole moiety known for its biological activity.

- An azetidine ring that contributes to its pharmacological properties.

- Substituents such as 3-chloro and 4-methoxy groups that may influence its interaction with biological targets.

Anticonvulsant Activity

In addition to anticancer properties, benzothiazole derivatives have been evaluated for their anticonvulsant activity. A study synthesized several derivatives and tested them for protection against seizures using the maximal electroshock (MES) method. The results are summarized below:

| Compound Code | Dose (mg/kg) | % Protection |

|---|---|---|

| SMVB-IIIC | 25 | 70.87 |

| SMVB-IIIE | 25 | 68.48 |

| Phenytoin | 25 | 100 |

The results indicate that certain derivatives exhibited significant anticonvulsant effects, suggesting that this compound may also possess similar anticonvulsant properties .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Anticancer Study : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that modifications to the benzothiazole moiety significantly impacted cytotoxicity, indicating that structural variations could enhance or diminish biological activity .

- Anticonvulsant Study : Another study evaluated various benzothiazole derivatives for their ability to protect against seizures in animal models. The results showed a correlation between structural features and anticonvulsant efficacy, providing insights into how modifications could lead to improved therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide?

- Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with substituted benzothiazole precursors. For example, analogous compounds were synthesized via nucleophilic substitution or condensation reactions in ethanol or THF under reflux (160–210°C), followed by purification via recrystallization or flash chromatography . Key steps include:

- Precursor activation : Use of coupling agents like EDC/HOBt for amide bond formation.

- Solvent selection : Ethanol or THF for solubility and reaction efficiency.

- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of azetidine to benzothiazole derivatives) and reaction time (12–24 hrs).

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer : Comprehensive characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzothiazole protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.2).

- UV-Vis spectroscopy : Absorption maxima (~270–310 nm) to assess electronic transitions in the benzothiazole moiety .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer :

- Storage : Protect from light and moisture at –20°C in amber vials. Desiccants (e.g., silica gel) are recommended for long-term stability .

- Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Hydrolysis of the amide bond is a critical degradation pathway .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding affinity of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the azetidine-carboxamide core and fluorobenzothiazole’s electron-withdrawing effects .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

- Methodological Answer :

- Assay standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.

- Dose-response curves : Compare EC₅₀ values across multiple replicates. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration variability .

- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate target engagement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (e.g., Br instead of Cl) or methoxy positional isomers. For instance, replacing 3-chloro-4-methoxyphenyl with 4-chloro-3-methoxyphenyl improved potency in related benzothiazole derivatives by 2-fold .

- Bioisosteric replacement : Substitute the azetidine ring with pyrrolidine to assess conformational flexibility .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors enhance heat transfer and reduce side reactions (e.g., epimerization) during azetidine ring formation .

- Purification optimization : Replace column chromatography with antisolvent crystallization (e.g., water/ethanol mixtures) for cost-effective scale-up .

Data Contradiction Analysis

Q. How do reaction conditions influence yield discrepancies in analogous compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.